molecular formula C18H20N4OS B2434150 1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1421471-92-2

1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2434150
CAS No.: 1421471-92-2
M. Wt: 340.45
InChI Key: UNFHJDGDBIYEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C18H20N4OS and its molecular weight is 340.45. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Characterization

  • Molecular Rearrangement and Synthesis of Derivatives:

    • Klásek, Lyčka, and Holčapek (2007) detailed the unexpected molecular rearrangement of 1-substituted imidazol derivatives, leading to the formation of new indole and imidazolinone derivatives. This research highlights the intricate pathways and potential for generating novel compounds in this chemical family. The compounds were thoroughly characterized by various spectroscopic methods, including 1H NMR, 13C NMR, and IR spectroscopy, ensuring a detailed understanding of their molecular structures (Klásek et al., 2007).
  • Crystal Structure Analysis:

    • Attia et al. (2012) explored the crystal structure of a closely related compound, providing insights into its molecular conformation and the nature of its intermolecular interactions. The study's findings offer valuable information on the three-dimensional arrangement and potential interactions of similar compounds (Attia et al., 2012).

Synthesis and Characterization

  • Efficient Synthesis Methods:
    • Li and Chen (2008) developed a simple and efficient method for synthesizing thiadiazol-2-yl urea derivatives, utilizing microwave irradiation to enhance the reaction process. This approach offers a faster and potentially more efficient pathway for creating similar compounds, with the products characterized by 1H NMR, ESI-MS, and elemental analysis (Li & Chen, 2008).

Chemical Properties and Reactions

  • Chemical Reactivity and Stability:
    • Hossain et al. (2018) investigated the reactivity of newly synthesized imidazole derivatives, combining experimental and computational approaches. The study provided insights into the compounds' reactive properties and potential interactions based on molecular orbital theory, molecular electrostatic potential, and other computational parameters. This research is crucial for understanding the chemical behavior and potential applications of similar compounds (Hossain et al., 2018).

Properties

IUPAC Name

1-[3-(2-phenylimidazol-1-yl)propyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c23-18(21-14-16-8-4-13-24-16)20-9-5-11-22-12-10-19-17(22)15-6-2-1-3-7-15/h1-4,6-8,10,12-13H,5,9,11,14H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFHJDGDBIYEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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